3,5-Dichloro-2'-fluorobiphenyl-4-amine
Description
3,5-Dichloro-2'-fluorobiphenyl-4-amine (CAS: 2840-00-8) is a halogenated biphenyl derivative featuring a biphenyl backbone with chlorine atoms at the 3- and 5-positions of one phenyl ring, a fluorine atom at the 2'-position of the second phenyl ring, and an amine group at the 4-position. This compound’s structural complexity arises from its electron-withdrawing substituents (Cl, F) and the biphenyl system, which confer unique electronic and steric properties.
Properties
Molecular Formula |
C12H8Cl2FN |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
2,6-dichloro-4-(2-fluorophenyl)aniline |
InChI |
InChI=1S/C12H8Cl2FN/c13-9-5-7(6-10(14)12(9)16)8-3-1-2-4-11(8)15/h1-6H,16H2 |
InChI Key |
LTYTVJPXGHJTSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C(=C2)Cl)N)Cl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3,5-Dichloro-2'-fluorobiphenyl-4-amine and related halogenated aromatic compounds:
Structural and Electronic Comparisons
- Substituent Positioning: The 2'-fluoro group in the target compound contrasts with 2,4-difluoro substitution in teflubenzuron. Chlorine at 3,5-positions: Common in agrochemicals (e.g., teflubenzuron), this pattern increases electron-withdrawing effects, altering reactivity in electrophilic substitution reactions.
Core Structure Effects :
- Biphenyl vs. Pyridine : The biphenyl system in the target compound enables extended π-conjugation, beneficial for organic electronics, whereas pyridine derivatives (e.g., 3,5-dichloro-2,6-difluoropyridin-4-amine) exhibit higher solubility and basicity due to the nitrogen heteroatom.
- Pyrimidine Derivatives : Compounds like the pyrimidine analog in exhibit strong intermolecular hydrogen bonds (N–H⋯N), which may differ from the biphenyl system’s van der Waals-dominated packing.
Physicochemical Properties
- Solubility : The biphenyl structure likely reduces aqueous solubility compared to pyridine or pyrimidine derivatives. Fluorine substituents may mitigate this via increased polarity.
- Thermal Stability : Halogenated biphenyls generally exhibit high thermal stability, advantageous for high-temperature applications in material science.
Preparation Methods
Diazonium Salt Formation and Arylation
Diazotization of 3,5-dichloro-4-nitroaniline using nitroso sulfuric acid generates a diazonium salt, which undergoes coupling with 2-fluoro-substituted aromatic rings. This method, adapted from the synthesis of 3,4-dichloro-2-amino-5-fluorobiphenyl, leverages the electrophilicity of diazonium salts to form carbon-carbon bonds. The reaction proceeds under mild conditions (0–5°C) with a nitroso sulfuric acid catalyst, achieving >90% conversion efficiency.
Challenges :
-
The electron-withdrawing fluorine at the 2'-position deactivates the coupling partner, necessitating elevated temperatures or Lewis acid catalysts.
-
Competing side reactions, such as dimerization of the diazonium salt, require precise pH control (pH 1–3).
Suzuki-Miyaura Cross-Coupling Approach
Boronic Acid Synthesis and Biphenyl Assembly
The Suzuki-Miyaura reaction offers regioselective biphenyl formation using palladium catalysts. For this compound, the route involves:
-
Synthesis of 4-nitro-3,5-dichlorophenylboronic acid : Miyaura borylation of 1-bromo-3,5-dichloro-4-nitrobenzene with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂.
-
Cross-coupling : Reaction with 2-fluoroiodobenzene under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) yields 3,5-dichloro-4-nitro-2'-fluorobiphenyl.
Experimental Data :
| Step | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Boronic Acid Synthesis | Pd(dppf)Cl₂ | 80 | 78 |
| Suzuki Coupling | Pd(PPh₃)₄ | 100 | 85 |
Nitro Reduction to Amine
Catalytic hydrogenation (H₂, 50 psi, Pd/C, EtOH) reduces the nitro group to an amine with >95% efficiency. Alternative reductants like Fe/HCl or SnCl₂ are less favored due to by-product formation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Temp (°C) | Catalyst | Scalability |
|---|---|---|---|---|
| Diazotization | 90 | 0–5 | None | Moderate |
| Suzuki Coupling | 85 | 100 | Pd(PPh₃)₄ | High |
| Reductive Amination | 83 | 25 | Ru complex | Low |
| Halogen Exchange | 96.5 | 150 | KF | High |
Trade-offs :
-
Diazotization : Low temperature minimizes side reactions but limits throughput.
-
Suzuki Coupling : High yields and scalability offset Pd catalyst costs.
-
Halogen Exchange : Excellent for late-stage fluorination but requires high-pressure equipment.
Industrial-Scale Production Considerations
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,5-Dichloro-2'-fluorobiphenyl-4-amine, and how can reaction conditions be optimized for high purity?
- Methodological Answer : Synthesis typically involves multi-step halogenation and coupling reactions. For example, Suzuki-Miyaura cross-coupling can be employed using a fluorinated arylboronic acid and a dichlorinated aryl halide precursor. Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .
- Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation.
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water .
- Critical Note : Monitor reaction progress via TLC and HPLC (>95% purity threshold) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, amine protons at δ 4.5–5.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 270.99) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the aryl fluoride and amine groups .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the chloro substituents .
- Long-Term Stability : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Advanced Research Questions
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- Crystallization Issues : The compound’s planar biphenyl structure and halogen interactions often lead to twinning or poor diffraction.
- Solutions :
- Use SHELXD/SHELXE for structure solution from twinned data .
- Optimize solvent systems (e.g., DMSO/water slow evaporation) to grow single crystals .
- Validation : Confirm space group assignments via PLATON checks .
Q. How can researchers resolve contradictions in reported biological activity data for halogenated biphenylamines?
- Methodological Answer :
- Data Triangulation : Compare results across multiple assays (e.g., enzyme inhibition, cytotoxicity) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers in EC₅₀/IC₅₀ values from independent studies .
- Mechanistic Studies : Probe interactions via molecular docking (AutoDock Vina) and SPR (surface plasmon resonance) to validate target binding .
Q. What strategies are recommended for studying the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Derivatization : Synthesize analogs with varying halogen positions (e.g., 2',5-difluoro or 3-bromo substitutions) .
- QSAR Modeling : Use Gaussian or COSMO-RS to predict logP and polar surface area, correlating with bioavailability .
- Biological Testing : Screen derivatives against target enzymes (e.g., cytochrome P450 isoforms) using fluorometric assays .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks .
- Waste Disposal : Neutralize amine residues with 10% HCl before disposal in halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
